molecular formula C22H22FN5O3S B2527778 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887220-21-5

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2527778
M. Wt: 455.51
InChI Key: DAMLNKWZBBFIDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C22H22FN5O3S and its molecular weight is 455.51. The compound contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a piperazine ring, and a furan ring. The exact molecular structure would require further analysis, such as X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structural features, such as those containing thiazolo[3,2-b][1,2,4]triazole, furan, and piperazine units, have been synthesized and evaluated for various biological activities. For example, triazole derivatives have been investigated for their antimicrobial activities, showcasing the relevance of such structures in developing new therapeutic agents (Bektaş et al., 2007). Similarly, compounds incorporating furan and piperazine units have been synthesized and assessed for their potential as 5-HT2 antagonists, highlighting the importance of these moieties in modulating receptor activities (Watanabe et al., 1992).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. For example, related compounds, such as 1,2,4-triazoles, are being investigated for their potential as antiviral and anti-infective drugs .

properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLNKWZBBFIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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